4,4,5,5,5-Pentafluoropentanoic acid

Vue d'ensemble

Description

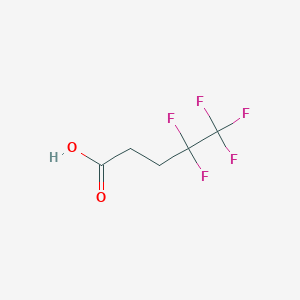

4,4,5,5,5-Pentafluoropentanoic acid is a useful research compound. Its molecular formula is C5H5F5O2 and its molecular weight is 192.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4,4,5,5,5-Pentafluoropentanoic acid (PFPeA) is a highly fluorinated organic acid with the molecular formula C5HF5O2. It has gained attention due to its unique properties and potential applications in various fields, including biology and medicine. This article delves into the biological activity of PFPeA, examining its interactions with biological systems, mechanisms of action, and potential applications.

PFPeA is characterized by its high thermal stability and resistance to chemical degradation. It appears as a white crystalline solid with a melting point of 70-72°C and a boiling point of 137°C. Its decomposition temperature exceeds 300°C, making it suitable for high-temperature applications .

PFPeA's biological activity is primarily attributed to its ability to form CoA adducts. These adducts are intermediates in metabolic pathways, activated by acyl-CoA synthetase (ACS). The formation of these adducts is crucial for the β-oxidation and defluorination processes in microbial metabolism .

Enzymatic Interactions

Research indicates that PFPeA can be metabolized by specific microorganisms, such as Gordonia sp. strain NB4-1Y. This strain utilizes PFPeA as a substrate for ACS, leading to significant enzymatic activity characterized by a 90–98% decrease in when comparing fluorinated carboxylates to their non-fluorinated counterparts .

Case Studies

- Microbial Metabolism : A study demonstrated that Gordonia sp. was able to metabolize PFPeA under sulfur-limiting conditions. The bacteria produced various metabolites over a 7-day incubation period, indicating a potential pathway for bioremediation of PFAS compounds .

- Antimicrobial Properties : Preliminary findings suggest that PFPeA exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its unique structure may enhance its efficacy against certain pathogens .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have highlighted the significance of PFPeA in environmental microbiology and potential therapeutic applications:

- Kinetic Analysis : Enzymatic studies revealed that PFPeA's interaction with ACS is markedly different from non-fluorinated carboxylates, emphasizing the need for further exploration into its metabolic pathways.

- Environmental Implications : Understanding PFPeA's degradation pathways is crucial for addressing environmental concerns related to PFAS contamination.

Applications De Recherche Scientifique

Drug Development

PFPeA serves as an important intermediate in the synthesis of pharmaceutical compounds. One notable application is in the development of fulvestrant, a medication used to treat hormone receptor-positive metastatic breast cancer. The synthesis involves the activation of PFPeA with a sulfonate leaving group to facilitate further chemical transformations .

Toxicological Studies

Research indicates that PFAS compounds like PFPeA can influence metabolic pathways and have implications for human health. Studies have shown that exposure to PFAS is linked to various health issues including liver disease and altered immune responses . Understanding the pharmacokinetics of PFPeA is crucial for assessing its safety profile in drug formulations.

Biodegradation Studies

PFPeA's persistence in the environment raises concerns about its bioaccumulation potential. Research has focused on its degradation pathways and the potential for bioremediation strategies to mitigate contamination in water sources . Studies have demonstrated that short-chain PFAS like PFPeA may exhibit different degradation rates compared to long-chain counterparts, suggesting a need for tailored environmental management strategies.

Monitoring and Regulation

Monitoring PFPeA levels in environmental samples is critical for understanding its distribution and impact. Regulatory bodies are increasingly focused on the presence of PFAS in drinking water and soil due to their associated health risks . Comprehensive monitoring programs are being developed to assess exposure levels in wildlife and humans.

Coatings and Surfactants

The unique properties of PFPeA make it an excellent candidate for use in coatings and surfactants. Its low surface energy allows for applications in non-stick coatings and water-repellent finishes on textiles . Additionally, research into its use as a surfactant in various industrial processes is ongoing.

Polymer Synthesis

PFPeA can be utilized as a building block for the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in industries ranging from electronics to aerospace due to their durability under extreme conditions .

Case Studies

Propriétés

IUPAC Name |

4,4,5,5,5-pentafluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O2/c6-4(7,5(8,9)10)2-1-3(11)12/h1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSIXPRDVJARSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633884 | |

| Record name | 4,4,5,5,5-Pentafluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-31-8 | |

| Record name | 4,4,5,5,5-Pentafluoropentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5,5-Pentafluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.